(2R,3R)-Firazorexton
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-Firazorexton is a chiral compound with significant importance in various scientific fields It is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Firazorexton typically involves enantioselective synthesis techniques to ensure the correct stereochemistry. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. For instance, the use of meso-2,3-butanediol dehydrogenase from Serratia marcescens has been reported to produce (2R,3R)-2,3-butanediol, a related compound, with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For example, Bacillus licheniformis has been engineered to produce high yields of (2R,3R)-2,3-butanediol through fed-batch fermentation . These methods are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-Firazorexton undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding ketones or aldehydes.
Reduction: Reduction reactions can further refine the compound into alcohols or other reduced forms.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(2R,3R)-Firazorexton has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of other chiral compounds.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein folding.
Medicine: this compound is explored for its potential therapeutic effects, including its role as a chiral auxiliary in drug synthesis.
Mechanism of Action
The mechanism of action of (2R,3R)-Firazorexton involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-Firazorexton: This enantiomer has different stereochemistry and may exhibit different biological activities.
meso-2,3-Butanediol: A related compound with different stereochemistry, used in similar industrial applications.
Uniqueness
(2R,3R)-Firazorexton is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high enantiomeric purity and specific interactions with biological targets .
Properties
Molecular Formula |
C22H25F3N2O4S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[(2R,3R)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C22H25F3N2O4S/c1-22(2,29)21(28)27-8-7-18(26-32(3,30)31)19(27)11-13-5-4-6-17(20(13)25)14-9-15(23)12-16(24)10-14/h4-6,9-10,12,18-19,26,29H,7-8,11H2,1-3H3/t18-,19-/m1/s1 |
InChI Key |
VOSAWOSMGPKQEQ-RTBURBONSA-N |
Isomeric SMILES |
CC(C)(C(=O)N1CC[C@H]([C@H]1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O |
Canonical SMILES |
CC(C)(C(=O)N1CCC(C1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.